molecular formula C12H9F2NO4 B13679732 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid

3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13679732
M. Wt: 269.20 g/mol
InChI Key: TVXZNBKWOQEBSM-UHFFFAOYSA-N
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Description

3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic acid is a fluorinated isoxazole derivative characterized by a difluoromethoxy-substituted phenyl ring at the 3-position of the isoxazole core and a methyl group at the 5-position. Isoxazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Preparation Methods

The synthesis of 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid involves several steps, typically starting with the preparation of the difluoromethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and carboxylation, to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved include inhibition of certain enzymes and modulation of receptor activities, which contribute to its biological effects .

Comparison with Similar Compounds

The compound’s structural and functional similarities to other isoxazole carboxylic acids allow for comparative analysis of substituent effects on biological activity, solubility, and stability. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Isoxazole Carboxylic Acid Derivatives

Compound Name Substituents Key Properties Biological Activity References
3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic acid - 2-(Difluoromethoxy)phenyl at C3
- Methyl at C5
- Carboxylic acid at C4
- High lipophilicity due to difluoromethoxy group
- Potential for hydrogen bonding via carboxylic acid
- Limited direct data; inferred anti-inflammatory or antimicrobial activity based on analogs
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid - 4-Fluorophenyl at C3
- Trifluoromethyl at C5
- Carboxylic acid at C4
- Enhanced electron-withdrawing effects (CF₃)
- Moderate solubility in polar solvents
- Not explicitly stated; likely enzyme inhibition (e.g., PDE4) similar to fluorinated isoxazoles
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid - 2-Chloro-6-fluorophenyl at C3
- Methyl at C5
- Carboxylic acid at C4
- Halogen substituents increase molecular weight and stability
- Hazardous (GHS classification)
- Antimicrobial potential inferred from structural analogs
N-(2-chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide - 5-Methylisoxazole-4-carboxamide
- 2-Chloro-5-nitrophenyl substituent
- Nitro group enhances electrophilicity
- Improved antimicrobial efficacy
- Strong antibacterial and antifungal activity (MIC: 12.5–25 µg/mL)

Key Findings

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance antimicrobial and enzyme-inhibitory activities. For example, nitrophenyl-substituted amides (e.g., compound 9e in ) exhibit superior antibacterial activity compared to non-nitrated analogs . The difluoromethoxy group in the target compound may balance lipophilicity and metabolic stability, akin to roflumilast, a PDE4 inhibitor with a difluoromethoxy moiety (IC₅₀: 0.8 nM in neutrophils) .

Physicochemical Properties: Solubility: Carboxylic acid derivatives generally exhibit pH-dependent solubility. Halogenated phenyl groups (e.g., chloro, fluoro) reduce aqueous solubility but improve membrane permeability .

Safety and Handling: The chloro-fluoro analog (CAS 3919-74-2) is classified as hazardous under GHS guidelines, requiring stringent safety protocols . No direct safety data are available for the difluoromethoxy derivative, but its ester precursors (e.g., ethyl 3-(2,3-difluorophenyl)-5-methylisoxazole-4-carboxylate) suggest similar handling precautions .

Research Implications and Gaps

  • Pharmacological Potential: The difluoromethoxy substituent’s role in PDE4 inhibition (as seen in roflumilast) warrants further investigation for anti-inflammatory applications .
  • Synthetic Utility : The compound’s carboxylic acid group enables derivatization into amides or esters, as demonstrated in and , which could expand its therapeutic scope.
  • Data Limitations : Direct comparative studies on potency, toxicity, and pharmacokinetics are absent in the provided evidence, highlighting the need for targeted in vitro and in vivo assays.

Properties

Molecular Formula

C12H9F2NO4

Molecular Weight

269.20 g/mol

IUPAC Name

3-[2-(difluoromethoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H9F2NO4/c1-6-9(11(16)17)10(15-19-6)7-4-2-3-5-8(7)18-12(13)14/h2-5,12H,1H3,(H,16,17)

InChI Key

TVXZNBKWOQEBSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2OC(F)F)C(=O)O

Origin of Product

United States

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